Cas no 7079-15-4 (2-(4-Chlorophenyl)benzoic acid)
2-(4-Chlorophenyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid
- [1,1'-Biphenyl]-2-carboxylicacid, 4'-chloro-
- 2-(4-Chlorophenyl)benzoic acid
- 2-BIPHENYL-4'-CHLORO-CARBOXYLIC ACID
- 4'-Chloro[1,1'-biphenyl]-2-carboxylic acid
- 4'-Chloro-2-biphenylcarboxylic acid
- 4'-Chloro-biphenyl-2-carboxylic acid
- 4'-chlorobiphenylcarboxylic acid
- MFCD03426504
- CA-0709
- 4'-Chloro-[1,1'-biphenyl]-2-carboxylicacid
- [1,1'-Biphenyl]-2-carboxylic acid, 4'-chloro-
- SCHEMBL496623
- AKOS002683479
- LCDIWTLDJLGFKG-UHFFFAOYSA-N
- 7079-15-4
- BB 0222501
- 4'-CHLORO-1,1'-BIPHENYL-2-CARBOXYLIC ACID
- SY064438
- AC-6454
- 4'-Chloro-Biphenyl-2-Carboxylic Acid;2-BIPHENYL-4'-CHLORO-CARBOXYLIC ACID
- CS-0171208
- FT-0636351
- 2-Biphenyl-4'-chloro-carboxylicacid
- DTXSID30373890
- [1,1'-Biphenyl]-2-carboxylicacid,4'-chloro-
- 4'-Chlorobiphenyl-2-carboxylic acid
- A9313
- 4 inverted exclamation mark -Chlorobiphenyl-2-carboxylic Acid
- DB-055451
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- MDL: MFCD03426504
- Inchi: 1S/C13H9ClO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,(H,15,16)
- InChI Key: LCDIWTLDJLGFKG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C=CC=CC=1C(=O)O
Computed Properties
- Exact Mass: 232.02900
- Monoisotopic Mass: 232.029
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 37.3A^2
Experimental Properties
- Density: 1.298
- Melting Point: 167-169°
- Boiling Point: 370.5°C at 760 mmHg
- Flash Point: 177.8°C
- Refractive Index: 1.616
- PSA: 37.30000
- LogP: 3.70520
2-(4-Chlorophenyl)benzoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Room temperature
2-(4-Chlorophenyl)benzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(4-Chlorophenyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 011496-5g |
4'-Chloro-biphenyl-2-carboxylic acid |
7079-15-4 | 95% | 5g |
£259.00 | 2022-03-01 | |
| Fluorochem | 011496-10g |
4'-Chloro-biphenyl-2-carboxylic acid |
7079-15-4 | 95% | 10g |
£456.00 | 2022-03-01 | |
| TRC | C428138-100mg |
2-(4-Chlorophenyl)benzoic acid |
7079-15-4 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | C428138-250mg |
2-(4-Chlorophenyl)benzoic acid |
7079-15-4 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | C428138-500mg |
2-(4-Chlorophenyl)benzoic acid |
7079-15-4 | 500mg |
$110.00 | 2023-05-18 | ||
| TRC | C428138-1g |
2-(4-Chlorophenyl)benzoic acid |
7079-15-4 | 1g |
$150.00 | 2023-05-18 | ||
| Fluorochem | 011496-1g |
4'-Chloro-biphenyl-2-carboxylic acid |
7079-15-4 | 95% | 1g |
£88.00 | 2022-03-01 | |
| Apollo Scientific | OR7364-1g |
4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid |
7079-15-4 | 98% | 1g |
£116.00 | 2024-05-25 | |
| Apollo Scientific | OR7364-5g |
4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid |
7079-15-4 | 98% | 5g |
£329.00 | 2024-05-25 | |
| AstaTech | 82024-1/G |
2-BIPHENYL-4'-CHLORO-CARBOXYLIC ACID |
7079-15-4 | 98% | 1g |
$98 | 2023-09-16 |
2-(4-Chlorophenyl)benzoic acid Suppliers
2-(4-Chlorophenyl)benzoic acid Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-(4-Chlorophenyl)benzoic acid
Research Briefing on 2-(4-Chlorophenyl)benzoic acid (CAS: 7079-15-4): Recent Advances and Applications in Chemical Biology and Medicine
2-(4-Chlorophenyl)benzoic acid (CAS: 7079-15-4) is a chlorinated biphenyl derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications as a building block in drug synthesis and its potential biological activities. Recent studies have explored its role in the development of novel therapeutic agents, particularly in anti-inflammatory, antimicrobial, and anticancer research. This briefing provides an overview of the latest findings and advancements related to this compound, highlighting its chemical properties, synthesis methodologies, and emerging pharmacological applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of 2-(4-Chlorophenyl)benzoic acid derivatives. The study demonstrated that structural modifications at the carboxyl group could enhance the compound's ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. Molecular docking simulations revealed that these derivatives exhibit high binding affinity to the COX-2 active site, suggesting their potential as lead compounds for nonsteroidal anti-inflammatory drug (NSAID) development. These findings open new avenues for designing more selective and potent anti-inflammatory agents with reduced side effects.
Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters (2024), where 2-(4-Chlorophenyl)benzoic acid was utilized as a core scaffold for developing novel antimicrobial agents. The research team synthesized a series of hybrid molecules by conjugating the compound with known pharmacophores, resulting in enhanced activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Mechanistic studies indicated that these hybrids disrupt bacterial cell membrane integrity and inhibit efflux pumps, addressing two critical resistance mechanisms simultaneously. This dual-action approach presents a promising strategy to combat the growing threat of antimicrobial resistance.
Recent investigations have also explored the anticancer potential of 2-(4-Chlorophenyl)benzoic acid derivatives. A 2024 study in European Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells by modulating the Bcl-2 protein family and activating caspase pathways. Structure-activity relationship (SAR) analyses identified specific substituents that significantly improve cytotoxicity while maintaining selectivity for cancer cells over normal cells. These findings underscore the compound's potential as a versatile scaffold for developing targeted cancer therapies with improved safety profiles.
From a synthetic chemistry perspective, recent advancements have focused on developing more efficient and sustainable routes for producing 2-(4-Chlorophenyl)benzoic acid. A 2023 publication in Green Chemistry described a novel photocatalytic method that reduces energy consumption and minimizes hazardous byproducts compared to traditional synthetic approaches. This environmentally friendly methodology not only improves the compound's accessibility for research and development but also aligns with the pharmaceutical industry's growing emphasis on green chemistry principles.
In conclusion, 2-(4-Chlorophenyl)benzoic acid (CAS: 7079-15-4) continues to demonstrate significant potential across multiple therapeutic areas. The latest research highlights its versatility as a molecular scaffold, its diverse biological activities, and the ongoing innovation in its synthetic methodologies. As researchers continue to explore its applications and optimize its properties, this compound is poised to contribute meaningfully to the development of novel therapeutic agents in chemical biology and medicine. Future studies should focus on further elucidating its mechanism of action, improving its pharmacokinetic properties, and exploring its potential in combination therapies.
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